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Abstract
1-Fluoro-3-methoxy-5-methylbenzene, a substituted aromatic compound, holds potential as

a building block in medicinal chemistry and materials science. The strategic placement of

fluoro, methoxy, and methyl groups on the benzene ring imparts unique electronic and steric

properties that can influence molecular interactions and metabolic stability. This technical guide

provides a comprehensive literature review of 1-Fluoro-3-methoxy-5-methylbenzene,

including its physicochemical properties, proposed synthesis routes, and potential applications,

with a particular focus on its relevance in drug development. Due to the limited availability of

direct experimental data for this specific molecule, this guide also incorporates data from

structurally analogous compounds to provide a predictive overview.

Introduction
Fluorinated aromatic compounds are of significant interest in the pharmaceutical industry. The

introduction of a fluorine atom can dramatically alter a molecule's pharmacokinetic and
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pharmacodynamic properties, often leading to enhanced metabolic stability, increased binding

affinity to target proteins, and improved bioavailability. The presence of a methoxy group, a

common feature in many bioactive natural products and synthetic drugs, can also influence a

compound's solubility, electronic properties, and metabolic pathways. The additional methyl

group in 1-Fluoro-3-methoxy-5-methylbenzene provides another point of modification and

can impact the molecule's lipophilicity and steric profile. This guide aims to consolidate the

available information on 1-Fluoro-3-methoxy-5-methylbenzene and provide a forward-looking

perspective on its potential applications.

Physicochemical and Spectroscopic Data
Direct experimental data for 1-Fluoro-3-methoxy-5-methylbenzene is not extensively

available in the public domain. The following tables summarize the known identifiers for this

compound and present a compilation of experimental data for structurally related compounds

to provide an estimated physicochemical and spectroscopic profile.

Table 1: Compound Identifiers for 1-Fluoro-3-methoxy-5-methylbenzene

Identifier Value

IUPAC Name 1-Fluoro-3-methoxy-5-methylbenzene

Synonyms 3-Fluoro-5-methylanisole

CAS Number 160911-11-5

Molecular Formula C8H9FO

Molecular Weight 140.16 g/mol

InChI
InChI=1S/C8H9FO/c1-6-3-7(10-2)5-8(9)4-6/h3-

5H,1-2H3

InChIKey XZBXPBDJLUJLEU-UHFFFAOYSA-N

Canonical SMILES CC1=CC(=CC(=C1)F)OC

Table 2: Physical Properties of 1-Fluoro-3-methoxy-5-methylbenzene and Analogous

Compounds
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Compound
Melting Point
(°C)

Boiling Point
(°C)

Density (g/mL)
Refractive
Index

1-Fluoro-3-

methoxy-5-

methylbenzene

Data not

available

Data not

available

Data not

available

Data not

available

1-Fluoro-3-

methoxybenzene

[1]

-35
158 (at 743

mmHg)
1.104 1.4890

3-Methylanisole - 175-176 0.969 1.513

1-Fluoro-3-

methylbenzene
-111 116 1.001 1.469

Table 3: Predicted and Analogous Spectroscopic Data

Spectroscopy

1-Fluoro-3-methoxy-

5-methylbenzene

(Predicted)

1-Fluoro-3-

methoxybenzene

(Experimental)

3-Methylanisole

(Experimental)

¹H NMR (CDCl₃, ppm)

δ ~6.5-6.8 (m, 3H, Ar-

H), 3.78 (s, 3H,

OCH₃), 2.35 (s, 3H,

CH₃)

δ 7.21 (t, J=8.1 Hz,

1H), 6.75-6.65 (m,

3H), 3.80 (s, 3H)

δ 7.18 (t, J=7.8 Hz,

1H), 6.80-6.70 (m,

3H), 3.81 (s, 3H), 2.36

(s, 3H)

¹³C NMR (CDCl₃,

ppm)

δ ~164 (d, J=243 Hz,

C-F), 161 (s, C-O),

141 (s, C-CH₃), 110-

115 (m, Ar-C), 55 (s,

OCH₃), 22 (s, CH₃)

δ 163.6 (d, J=243.5

Hz), 160.8 (s), 130.3

(d, J=10.4 Hz), 110.1

(s), 106.9 (d, J=21.1

Hz), 101.4 (d, J=24.7

Hz), 55.3 (s)

δ 159.8, 138.9, 129.2,

121.3, 115.8, 112.0,

55.1, 21.6[2]

IR (cm⁻¹)

~3000-2800 (C-H),

~1600 (C=C), ~1250

(C-O), ~1200 (C-F)

Data not available Data not available

Mass Spectrum (m/z) M⁺ at 140.06 M⁺ at 126.05 M⁺ at 122.07
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Synthesis and Experimental Protocols
A definitive, published synthesis protocol for 1-Fluoro-3-methoxy-5-methylbenzene is not

readily available. However, a plausible synthetic route can be proposed based on established

organic chemistry reactions and the synthesis of analogous compounds. A likely starting

material is 3-fluoro-5-methylphenol.

Proposed Synthesis Workflow

Proposed Synthesis of 1-Fluoro-3-methoxy-5-methylbenzene

3-Fluoro-5-methylphenol

Methylation of Phenolic Hydroxyl GroupReacts with 1-Fluoro-3-methoxy-5-methylbenzeneYields

Methylating Agent (e.g., Dimethyl Sulfate, Methyl Iodide)
Base (e.g., K₂CO₃, NaH)

Solvent (e.g., Acetone, DMF)

Click to download full resolution via product page

Caption: Proposed synthesis workflow for 1-Fluoro-3-methoxy-5-methylbenzene.

Detailed Experimental Protocol (Proposed)
This protocol is a general procedure for the O-methylation of a phenol and would require

optimization for the specific synthesis of 1-Fluoro-3-methoxy-5-methylbenzene.

Materials:

3-Fluoro-5-methylphenol

Dimethyl sulfate (DMS) or Methyl iodide (MeI)

Anhydrous potassium carbonate (K₂CO₃)

Acetone or N,N-Dimethylformamide (DMF)
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Diethyl ether

Saturated aqueous sodium bicarbonate solution

Brine (saturated aqueous NaCl solution)

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

To a solution of 3-fluoro-5-methylphenol (1.0 eq) in acetone or DMF (10 mL/mmol of phenol)

in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add

anhydrous potassium carbonate (2.0-3.0 eq).

Stir the suspension vigorously at room temperature for 15-30 minutes.

Add dimethyl sulfate or methyl iodide (1.1-1.5 eq) dropwise to the suspension.

Heat the reaction mixture to reflux (for acetone) or at 60-80 °C (for DMF) and monitor the

reaction progress by Thin Layer Chromatography (TLC).

After the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.

Filter the solid potassium carbonate and wash it with a small amount of acetone or diethyl

ether.

Concentrate the filtrate under reduced pressure to remove the solvent.

Dissolve the residue in diethyl ether and wash successively with water, saturated aqueous

sodium bicarbonate solution, and brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure.

Purify the crude product by flash column chromatography on silica gel (e.g., using a

hexane/ethyl acetate gradient) to afford the pure 1-Fluoro-3-methoxy-5-methylbenzene.

Chemical Reactivity and Potential Transformations
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The reactivity of the benzene ring in 1-Fluoro-3-methoxy-5-methylbenzene towards

electrophilic aromatic substitution is influenced by the directing effects of the three substituents.

-OCH₃ (Methoxy group): A strong activating group and is ortho, para-directing.

-CH₃ (Methyl group): A weak activating group and is ortho, para-directing.

-F (Fluoro group): A deactivating group (due to its high electronegativity) but is ortho, para-

directing (due to resonance effects of its lone pairs).

Directing Effects on Electrophilic Aromatic Substitution
Caption: Summary of substituent effects on the aromatic ring.

The positions ortho to the strongly activating methoxy group (C2 and C4) and the position ortho

to the methyl group and para to the fluoro group (C6) are the most likely sites for electrophilic

attack. The steric hindrance between the substituents will also play a role in determining the

regioselectivity of the reaction.

Applications in Drug Development
While there are no specific drugs reported to contain the 1-Fluoro-3-methoxy-5-
methylbenzene moiety, its structural features are present in numerous biologically active

molecules. The combination of a fluorinated and methoxylated phenyl ring is a common motif in

medicinal chemistry.

The introduction of fluorine can block metabolic oxidation at that position, leading to a longer

half-life of the drug.[3][4][5][6][7] The methoxy group can participate in hydrogen bonding with

biological targets and its metabolism (O-demethylation) can be a route of drug clearance.

Hypothetical Role in a Signaling Pathway
Many kinase inhibitors, for example, feature substituted aromatic rings that occupy the ATP-

binding pocket of the enzyme. The substituents on the ring are crucial for establishing specific

interactions and achieving selectivity. A molecule like 1-Fluoro-3-methoxy-5-methylbenzene
could serve as a scaffold to which other functional groups are attached to create a potent and

selective inhibitor.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b190226/docs?utm_src=pdf-body#an-in-depth-technical-guide-to-1-fluoro-3-methoxy-5-methylbenzene
https://www.benchchem.com/product/b190226/docs?utm_src=pdf-body#an-in-depth-technical-guide-to-1-fluoro-3-methoxy-5-methylbenzene
https://www.benchchem.com/product/b190226/docs?utm_src=pdf-body#an-in-depth-technical-guide-to-1-fluoro-3-methoxy-5-methylbenzene
https://pubs.rsc.org/en/content/articlelanding/2025/gc/d4gc06362g
https://www.researchgate.net/figure/Different-methylating-agents-used-for-O-methylation-of-phenolic-compounds_fig1_333723228
https://www.organic-chemistry.org/abstracts/lit2/968.shtm
https://chemistry.mdma.ch/hiveboard/novel/000426189.html
https://www.sciencemadness.org/whisper/viewthread.php?tid=15461#pid201001
https://www.benchchem.com/product/b190226/docs?utm_src=pdf-body#an-in-depth-technical-guide-to-1-fluoro-3-methoxy-5-methylbenzene
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b190226?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Hypothetical Kinase Inhibition Pathway

Kinase

Phosphorylated
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ATP Substrate
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5-methylbenzene moiety)
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Signaling
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Caption: Hypothetical role of a 1-Fluoro-3-methoxy-5-methylbenzene-containing compound

as a kinase inhibitor.

Conclusion
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1-Fluoro-3-methoxy-5-methylbenzene is a chemical entity with significant potential,

particularly as an intermediate in the synthesis of novel pharmaceutical agents. Although direct

experimental data is currently sparse, by examining its structural analogs, we can infer its likely

physicochemical properties, reactivity, and potential applications. The presence of the fluoro,

methoxy, and methyl groups provides a unique combination of electronic and steric features

that can be exploited in the design of new molecules with tailored biological activities. Further

research into the synthesis and characterization of this compound is warranted to fully explore

its utility in drug discovery and other areas of chemical science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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